1,3-Bis(2-methoxybenzyl)urea
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H20N2O3 |
|---|---|
Molecular Weight |
300.35 g/mol |
IUPAC Name |
1,3-bis[(2-methoxyphenyl)methyl]urea |
InChI |
InChI=1S/C17H20N2O3/c1-21-15-9-5-3-7-13(15)11-18-17(20)19-12-14-8-4-6-10-16(14)22-2/h3-10H,11-12H2,1-2H3,(H2,18,19,20) |
InChI Key |
UWWAUHILHPCNSC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)NCC2=CC=CC=C2OC |
Origin of Product |
United States |
Advanced Spectroscopic and Crystallographic Characterization of 1,3 Bis 2 Methoxybenzyl Urea and Analogs
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural analysis of 1,3-bis(2-methoxybenzyl)urea, offering a detailed map of the molecule's atomic framework. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both one-dimensional (¹H, ¹³C) and two-dimensional spectra, an unambiguous assignment of all proton and carbon signals can be achieved.
Comprehensive ¹H NMR Spectral Analysis for Proton Environment Elucidation
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the different types of protons in the molecule: the urea (B33335) N-H protons, the benzylic methylene (B1212753) (CH₂) protons, the methoxy (B1213986) (OCH₃) protons, and the aromatic protons of the benzene (B151609) ring. Due to the molecule's symmetry, the two 2-methoxybenzyl moieties are chemically equivalent, simplifying the spectrum.
The key proton environments and their expected spectral characteristics are as follows:
N-H Protons: The protons attached to the nitrogen atoms of the urea group are expected to appear as a triplet in the downfield region of the spectrum, typically between δ 6.0 and 6.5 ppm (in DMSO-d₆). This multiplicity arises from the coupling with the adjacent methylene (CH₂) protons. For the related compound, 1,3-bis(4-methoxybenzyl)urea, this signal appears as a triplet at δ 6.30 ppm. rsc.org
Aromatic Protons: The four protons on each aromatic ring are chemically non-equivalent due to the ortho-methoxy substituent, leading to a complex multiplet pattern in the aromatic region (typically δ 6.8–7.3 ppm). The signals for the aromatic protons in the analog 1,3-bis(2-methylbenzyl)urea appear as a multiplet between δ 7.15 and 7.23 ppm. amazonaws.com
Methylene Protons (CH₂): The four protons of the two benzylic methylene groups are chemically equivalent. They are expected to produce a doublet around δ 4.2–4.3 ppm. The splitting into a doublet is a result of coupling with the adjacent N-H proton. In similar structures like 1,3-bis(2-chlorobenzyl)urea and 1,3-bis(3-methoxybenzyl)urea, these protons appear as doublets at δ 4.28 ppm and δ 4.21 ppm, respectively. rsc.orgamazonaws.com
Methoxy Protons (OCH₃): The six protons of the two equivalent methoxy groups will give rise to a sharp singlet, typically appearing around δ 3.7–3.9 ppm. This is consistent with the singlet observed for the methoxy protons in 1,3-bis(3-methoxybenzyl)urea at δ 3.73 ppm. rsc.org
| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
|---|---|---|---|
| N-H (Urea) | ~6.0 - 6.5 | Triplet (t) | Coupling with adjacent CH₂ protons. |
| Ar-H (Aromatic) | ~6.8 - 7.3 | Multiplet (m) | Complex pattern due to ortho-substitution. |
| CH₂ (Benzylic) | ~4.2 - 4.3 | Doublet (d) | Coupling with adjacent N-H proton. |
| OCH₃ (Methoxy) | ~3.7 - 3.9 | Singlet (s) | No adjacent protons to couple with. |
Detailed ¹³C NMR Spectral Analysis for Carbon Framework Assignment
The ¹³C NMR spectrum provides complementary information, revealing the carbon skeleton of the molecule. Due to symmetry, only eight distinct carbon signals are expected for this compound.
The expected carbon signals and their assignments are:
Urea Carbonyl (C=O): The carbonyl carbon is the most deshielded and appears furthest downfield, typically in the range of δ 158–159 ppm. For instance, the carbonyl carbon in 1,3-bis(2-methylbenzyl)urea is observed at δ 158.33 ppm. amazonaws.com
Aromatic Carbons: Six distinct signals are anticipated for the aromatic carbons. The carbon atom bearing the methoxy group (C-OCH₃) is expected around δ 157 ppm. The carbon attached to the methylene group (C-CH₂) would appear near δ 128-130 ppm. The remaining four aromatic CH carbons will have signals in the δ 110–130 ppm range. In the analog 1,3-bis(2-methoxyphenyl)urea, the aromatic carbons appear at δ 148.7, 130.7, 129.3, 122.4, 120.9, and 111.3 ppm. uva.nl
Methylene Carbon (CH₂): The benzylic carbon signal is expected to be found in the range of δ 40–45 ppm. For comparison, this carbon appears at δ 41.53 ppm in 1,3-bis(2-methylbenzyl)urea and at δ 42.8 ppm in 1,3-bis(3-methoxybenzyl)urea. rsc.orgamazonaws.com
Methoxy Carbon (OCH₃): The carbon of the methoxy group typically resonates around δ 55–56 ppm, as seen in analogs like 1,3-bis(4-methoxyphenyl)urea (δ 55.6 ppm). uva.nl
| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C=O (Urea) | ~158 - 159 | Most downfield signal. |
| Ar-C (C-OCH₃) | ~157 | Quaternary aromatic carbon. |
| Ar-C (C-CH₂) | ~128 - 130 | Quaternary aromatic carbon. |
| Ar-C (CH) | ~110 - 130 | Four distinct aromatic CH signals. |
| CH₂ (Benzylic) | ~40 - 45 | Aliphatic carbon attached to nitrogen. |
| OCH₃ (Methoxy) | ~55 - 56 | Aliphatic carbon of the methoxy group. |
Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity
Two-dimensional (2D) NMR experiments are indispensable for confirming the structural assignments made from 1D spectra by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a key COSY correlation would be observed between the N-H proton signal (triplet) and the benzylic CH₂ protons (doublet), confirming their adjacency. sdsu.edu Additionally, correlations among the coupled aromatic protons would be visible, helping to assign their specific positions on the ring. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum maps direct one-bond correlations between protons and the carbons they are attached to. sdsu.edu This would show clear cross-peaks connecting the benzylic CH₂ proton signal to the benzylic CH₂ carbon signal, the methoxy proton signal to the methoxy carbon signal, and each aromatic proton signal to its corresponding aromatic carbon signal. This technique is crucial for definitively assigning the carbon signals for all protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular fragments. sdsu.edu Key HMBC correlations for this compound would include:
A correlation from the N-H protons to the urea carbonyl carbon , confirming the N-C=O linkage.
Correlations from the benzylic CH₂ protons to the urea carbonyl carbon and to several aromatic carbons (the quaternary carbon to which the CH₂ is attached and the two ortho CH carbons).
A correlation from the methoxy (OCH₃) protons to the aromatic carbon to which the methoxy group is attached (C-OCH₃). These correlations unambiguously establish the connectivity of the entire molecule.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic "fingerprint" based on its functional groups. For this compound, these techniques are particularly useful for identifying the urea moiety and the substituted aromatic rings.
Characterization of Urea Carbonyl and N-H Stretching Frequencies
The urea group gives rise to several strong and characteristic absorption bands in the IR spectrum.
N-H Stretching: The N-H stretching vibrations of the urea's secondary amide groups typically appear as a strong, and often broad, band in the region of 3300–3400 cm⁻¹. For solid samples, this band can be influenced by hydrogen bonding. In related compounds like N,N'-bis-(3-methoxybenzyl)urea and N,N'-bis-(4-methoxybenzyl)urea, these vibrations are observed at 3307 cm⁻¹ and 3316 cm⁻¹, respectively. rsc.org
C=O Stretching (Amide I Band): The carbonyl (C=O) stretching vibration of the urea group is one of the most intense and characteristic bands in the IR spectrum. It is expected to appear in the range of 1630–1680 cm⁻¹. This band is often referred to as the Amide I band.
N-H Bending / C-N Stretching (Amide II Band): A strong band resulting from a combination of N-H in-plane bending and C-N stretching vibrations, known as the Amide II band, is expected between 1550 and 1580 cm⁻¹. The IR spectra of N,N'-bis-(3-methoxybenzyl)urea and N,N'-bis-(4-methoxybenzyl)urea show strong peaks at 1568 cm⁻¹ and 1575 cm⁻¹, respectively, which are characteristic of this mode. rsc.org
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Notes |
|---|---|---|
| N-H Stretch | 3300 - 3400 | Strong, can be broad due to hydrogen bonding. |
| C=O Stretch (Amide I) | 1630 - 1680 | Very strong and characteristic absorption. |
| N-H Bend / C-N Stretch (Amide II) | 1550 - 1580 | Strong absorption, characteristic of secondary amides. |
Analysis of Aromatic Ring Vibrations and Methoxy Group Signatures
The substituted benzene rings and methoxy groups also exhibit characteristic vibrational modes.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring typically produce a series of medium to sharp bands in the 1450–1600 cm⁻¹ region.
Aromatic C-H Bending: Out-of-plane C-H bending vibrations give rise to strong bands in the fingerprint region (650–900 cm⁻¹). The exact position of these bands is indicative of the substitution pattern on the aromatic ring. For an ortho-disubstituted ring (1,2-disubstitution), a strong absorption is expected in the 735–770 cm⁻¹ range.
Methoxy Group Vibrations: The methoxy group is identified by several characteristic bands. A strong C-O stretching vibration is expected around 1230–1260 cm⁻¹ for aryl ethers. This is evident in the spectra of N,N'-bis-(3-methoxybenzyl)urea (1261 cm⁻¹) and N,N'-bis-(4-methoxybenzyl)urea (1236 cm⁻¹). rsc.org Additionally, the symmetric and asymmetric stretching of the methyl C-H bonds will appear just below 3000 cm⁻¹ (typically 2830–2950 cm⁻¹).
The combination of these spectroscopic methods provides a powerful and comprehensive approach to the complete and unambiguous structural characterization of this compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition through the precise measurement of its mass-to-charge ratio.
The molecular formula for this compound is C₁₇H₂₀N₂O₃. HRMS analysis provides an experimental mass that can be compared against a calculated theoretical mass, with deviations typically in the parts-per-million (ppm) range, thus confirming the elemental composition with high confidence. While specific experimental data for this compound is not widely published, the calculated monoisotopic mass for its structural isomer, 1,3-bis(4-methoxybenzyl)urea, is 300.14739250 Da nih.gov. The high accuracy of this technique is demonstrated in studies of analogous benzyl (B1604629) urea compounds, where the experimentally determined mass closely matches the calculated value amazonaws.com.
| Compound | Molecular Formula | Calculated Mass [M+Na]⁺ | Found Mass [M+Na]⁺ | Reference |
| 1,3-bis(2-methylbenzyl)urea | C₁₇H₂₀N₂ONa | 291.1473 | 291.1468 | amazonaws.com |
| 1,3-bis(2-chlorobenzyl)urea | C₁₅H₁₄Cl₂N₂ONa | 331.0381 | 331.0375 | amazonaws.com |
| 1,3-bis(pyridin-2-ylmethyl)urea | C₁₃H₁₄N₄ONa | 265.1065 | 265.1060 | amazonaws.com |
The fragmentation pattern of substituted ureas under mass spectrometry provides valuable structural information researchgate.net. For this compound, the most probable fragmentation pathway involves the cleavage of the benzylic C-N bond, which is typically the weakest bond in the structure. This cleavage would result in the formation of a stable 2-methoxybenzyl cation at a mass-to-charge ratio (m/z) of 121. Further fragmentation could involve the loss of the methoxy group's methyl radical (CH₃•) or subsequent cleavages around the central urea core, consistent with general fragmentation patterns observed for aromatic ketones and ethers miamioh.edu.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, offering unparalleled insight into molecular conformation and intermolecular interactions.
While the crystal structure for this compound is not publicly documented, extensive data on the closely related analog, 1,3-bis(2-methoxyphenyl)thiourea , reveals key conformational features that are likely to be preserved researchgate.net. In diaryl ureas, the molecular conformation is often non-planar due to steric hindrance between the aromatic rings and the central urea moiety researchgate.net.
| Parameter | Value (°) |
| Dihedral angle between the central SCN₂ plane and Phenyl Ring 1 | 59.80 (5) |
| Dihedral angle between the central SCN₂ plane and Phenyl Ring 2 | 73.41 (4) |
| Dihedral angle between the two phenyl rings | 56.83 (4) |
Data obtained from the crystallographic analysis of the analog compound 1,3-bis(2-methoxyphenyl)thiourea researchgate.net.
The crystal packing of diaryl ureas is predominantly directed by a robust and predictable network of intermolecular interactions nih.govresearchgate.net.
Hydrogen Bonding Networks: The urea functional group is an excellent hydrogen bond donor (two N-H groups) and acceptor (one C=O group) nih.gov. Symmetrically substituted ureas typically form a characteristic one-dimensional "urea tape" or α-network motif. This involves two molecules forming a centrosymmetric dimer via a pair of N-H···O=C hydrogen bonds, creating a cyclic R²₂(8) graph-set motif researchgate.net. This strong and directional interaction is a primary driver in the crystal engineering of urea-based structures.
π-π Stacking: The presence of two aromatic benzyl rings facilitates π-π stacking interactions, which further stabilize the crystal lattice nih.gov. In the analog 1,3-bis(2-methoxyphenyl)thiourea, the shortest distance between the centroids of two aromatic rings was found to be 4.0958 Å, indicative of a slipped-parallel stacking arrangement researchgate.net.
| Interaction Type | Description | Role in Crystal Packing |
| N-H···O Hydrogen Bond | The N-H group of one urea molecule donates a hydrogen to the carbonyl oxygen of a neighboring molecule. | Forms the primary and highly directional "urea tape" structure, defining the core crystal architecture researchgate.net. |
| π-π Stacking | Overlap of electron clouds between adjacent aromatic rings. | Provides additional stabilization, often linking the primary hydrogen-bonded chains together nih.gov. |
| C-H···π / N-H···π | A hydrogen atom bonded to carbon or nitrogen interacts with the face of an aromatic ring. | Weaker, secondary interactions that help to efficiently fill space and stabilize the three-dimensional network researchgate.net. |
| Van der Waals Forces | Non-specific attractive forces between all atoms. | Contribute to the overall cohesive energy and density of the crystal packing. |
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice nih.govnih.gov. By mapping properties onto this unique molecular surface, one can gain a deeper understanding of the crystal's packing environment.
While a specific Hirshfeld analysis for this compound has not been reported, the expected contributions from various contacts can be predicted based on its molecular structure and known interaction types.
| Contact Type | Expected Contribution | Rationale |
| H···H | ~40-50% | As is typical for organic molecules rich in hydrogen, these contacts will constitute the largest portion of the surface area researchgate.net. |
| O···H / H···O | ~20-30% | These contacts directly represent the crucial N-H···O hydrogen bonds and will appear as distinct sharp "spikes" on the 2D fingerprint plot researchgate.net. |
| C···H / H···C | ~15-25% | These contacts are indicative of C-H···π interactions and general van der Waals contacts involving the aromatic rings and alkyl chains. |
| C···C | < 5% | These contacts would represent the π-π stacking interactions between the benzyl rings. |
Functional Applications in Supramolecular Chemistry, Catalysis, and Sensing
Supramolecular Architectures and Self-Assembly Processes
The ability of 1,3-Bis(2-methoxybenzyl)urea to self-assemble into well-defined supramolecular structures is central to its application in materials science. This process is driven by a combination of non-covalent interactions, primarily hydrogen bonding, which dictates the formation of higher-order architectures from individual molecules.
Design and Formation of Supramolecular Gels and Hydrogels Based on Bis-urea Motifs
Bis-urea compounds are highly effective low-molecular-weight gelators (LMWGs), capable of immobilizing large volumes of solvent to form supramolecular gels. tue.nlacs.org This gelation arises from the self-assembly of the gelator molecules into a three-dimensional fibrous network that entraps the solvent. tue.nl The process begins with the one-dimensional growth of anisotropic assemblies, which then organize into larger fibrils that physically crosslink and entangle. tue.nl
Construction of Molecular Tweezers and Redox-Responsive Switches
Molecular tweezers are host molecules with two "arms" designed to bind a guest molecule in a specific cavity. beilstein-journals.orgbeilstein-journals.org Switchable tweezers are a sophisticated class of these molecules that can change between an open and closed conformation in response to an external stimulus, such as light, pH change, or a chemical signal. nih.govdoaj.org
The urea (B33335) moiety is a valuable component in the design of anion-responsive molecular tweezers. beilstein-journals.org While specific research on this compound in this context is not detailed, its bis-urea structure provides a theoretical framework for such applications. It could be incorporated as a recognition unit within a larger molecular tweezer architecture. The N-H protons of the urea groups are capable of forming hydrogen bonds with an anionic guest. This binding event could trigger a conformational change in the tweezer, switching it from an open to a closed state. The 2-methoxybenzyl groups would form the arms of the tweezer, creating a binding pocket for a guest molecule. Furthermore, if integrated with a redox-active unit, these tweezers could function as redox-responsive switches, where changes in oxidation state control the binding and release of a guest. nih.gov
Host-Guest Complexation and Recognition Phenomena
The urea group is a powerful and well-established motif for the recognition and binding of anions, particularly carboxylates and other oxoanions. nih.gov This capability stems from the two polarized N-H groups, which can act as a hydrogen-bond donor to chelate an anionic guest. Bis-urea compounds, in particular, can offer a pre-organized binding site for specific guests.
In this compound, the two urea functionalities can cooperate to bind a single guest molecule. The spatial arrangement of the urea groups, influenced by the benzyl (B1604629) linkers, would determine the size and shape selectivity of the binding pocket. The molecule is expected to exhibit affinity for anions that can accept two parallel hydrogen bonds. The methoxy (B1213986) groups on the benzyl rings could also play a secondary role in guest complexation, potentially through additional weak hydrogen bonds or by influencing the electronic properties of the binding pocket. Such host-guest systems have applications in sensing, where the binding event can be translated into a detectable signal, or in molecular separations. wvu.eduru.nlsc.edu
Role of Intermolecular Hydrogen Bonding in Directing Self-Assembly
Intermolecular hydrogen bonding is the primary driving force behind the self-assembly of this compound. reading.ac.uk The urea group contains two N-H protons (donors) and one carbonyl oxygen (acceptor), allowing it to form strong and highly directional bifurcated hydrogen bonds with neighboring urea molecules. tue.nl This interaction leads to the formation of a characteristic one-dimensional hydrogen-bonded polymer or "α-tape" structure, which is a common motif in the solid-state and gel-phase structures of urea derivatives. tue.nlrsc.org
The stability of these assemblies is significant, with the energy of the hydrogen-bonding interactions being calculated at approximately 44.8 kJ·mol⁻¹ for a ribbon-like structure. tue.nl In this compound, these strong urea-urea interactions guide the initial formation of one-dimensional fibers. The bulky 2-methoxybenzyl side groups then decorate this hydrogen-bonded core. These side groups influence the packing of the fibers through steric effects and weaker van der Waals or π-π stacking interactions, ultimately defining the morphology of the resulting supramolecular structure. reading.ac.uktue.nl Even minor changes to these side groups can significantly impact the self-assembly behavior and gelation properties. tue.nl
Organocatalysis and Cooperative Catalysis
Beyond its role in supramolecular assembly, the urea linkage is a key functional group in the field of organocatalysis, where small organic molecules are used to accelerate chemical reactions.
Utilization of Urea Linkages as Hydrogen-Bond Donor Catalysts
Urea and thiourea (B124793) derivatives are widely used as hydrogen-bond donor organocatalysts. wikipedia.orgresearchgate.net They function by activating electrophilic substrates, typically those containing carbonyl groups or imines, through non-covalent hydrogen bonding. wikipedia.org This interaction increases the electrophilicity of the substrate, making it more susceptible to nucleophilic attack. The bidentate nature of the urea group, with its two N-H donors, allows for a "clamp-like" binding motif that effectively activates the substrate. wikipedia.org
This compound possesses the necessary features to act as an effective hydrogen-bond donor catalyst. The N-H protons of the urea groups can form hydrogen bonds with a substrate, lowering the energy of the transition state and accelerating the reaction. Quantum chemical studies have shown that 1,3-diaryl substituted ureas can be more active as hydrogen-bond donor catalysts than their thiourea counterparts, despite the higher acidity of thioureas. rsc.orgresearchgate.netru.nl This highlights the importance of the specific geometry and electronic environment of the urea moiety in catalysis. The 2-methoxybenzyl groups in this compound would influence the catalyst's solubility and steric environment, which can be tuned to achieve selectivity in various organic transformations. uri.edu
Application as Ligands in Metal-Mediated Catalytic Transformations
While direct catalytic applications of this compound are not extensively documented in dedicated studies, its structural analogue, 1,3-bis(2-methylbenzyl)urea, has been synthesized in the context of ruthenium-catalyzed urea synthesis. This suggests the potential for such bis(benzyl)urea derivatives to act as ligands in metal-mediated catalytic transformations. The urea moiety can coordinate with metal centers, influencing the electronic and steric environment of the catalyst, thereby affecting its activity and selectivity.
The design of ligands is a crucial aspect of catalysis, as they can play a bifunctional role by providing coordination sites and influencing the formation of multinuclear species. The methoxy groups on the benzyl rings of this compound could further modulate the ligand's electronic properties and its interaction with metal centers, potentially leading to novel catalytic activities.
Chemosensory Systems and Molecular Recognition
The urea functional group is a well-established motif in the design of chemosensors due to its ability to form strong and directional hydrogen bonds. This makes this compound a promising candidate for the development of sensors for various ions.
Development of Urea-Based Chemosensors for Anion Recognition
Research on various bis-urea derivatives has shown that they can effectively bind a range of anions, including halides and oxoanions. The binding event is often accompanied by a detectable signal, such as a change in color or fluorescence, allowing for the qualitative and quantitative determination of the target anion.
Exploration of Chemosensors for Cation Detection
While urea-based sensors are more commonly employed for anion recognition, their design can be modified to enable cation detection. This is often achieved by incorporating other functional groups that can coordinate with cations. In this compound, the oxygen atoms of the methoxy groups could potentially interact with cations. Furthermore, the urea group can participate in ion-pair recognition, where the receptor simultaneously binds both a cation and an anion.
Mechanistic Understanding of Fluorescent and Colorimetric Responses in Sensing
The sensing mechanism of urea-based chemosensors typically involves a change in their photophysical properties upon ion binding. This can manifest as either a colorimetric or fluorescent response.
Colorimetric Response: The binding of an anion to the urea N-H groups can lead to a change in the electronic structure of the molecule, resulting in a shift in its absorption spectrum and a visible color change. This is often enhanced by the presence of chromophoric groups in the sensor molecule.
The table below summarizes the typical responses observed in urea-based chemosensors upon ion binding.
| Response Type | Mechanism | Observable Change |
| Colorimetric | Change in electronic structure upon ion binding | Visible color change |
| Fluorescent | Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), etc. | Change in fluorescence intensity or wavelength |
Surface Functionalization and Advanced Materials Development
The incorporation of specific molecular functionalities onto the surfaces of materials is a key strategy for developing advanced materials with tailored properties. Urea moieties are attractive for surface modification due to their ability to form strong intermolecular interactions.
Incorporation of Urea Moieties onto Material Surfaces for Specific Interactions
By attaching this compound or similar urea-containing molecules to a material's surface, it is possible to create a surface with specific recognition capabilities. For instance, a surface functionalized with this compound could be designed to selectively bind certain anions or cations from a solution. This has potential applications in areas such as separation science, sensing, and catalysis. The functionalization can be achieved through various chemical techniques that allow for the covalent attachment of the urea derivative to the material substrate.
Mechanistic Insights into Biological Interactions in Vitro Investigations
Enzyme Inhibition Studies and Kinetic Mechanisms
The symmetrically substituted urea (B33335) moiety is a key structural feature that facilitates interactions with the active sites of several enzymes, leading to potent inhibitory activity.
Inhibition of Soluble Epoxide Hydrolase (sEH) by N,N'-Bis(methoxybenzyl)ureas in In Vitro Systems
N,N'-disubstituted ureas are among the most potent and widely studied classes of inhibitors for soluble epoxide hydrolase (sEH), a therapeutic target for managing hypertension and inflammation. nih.govnih.gov The central urea group is critical for this inhibitory activity, as it forms strong hydrogen bonds with key amino acid residues within the catalytic pocket of the sEH enzyme. nih.gov Specifically, the oxygen atom of the urea can form two hydrogen bonds with Tyr381 and Tyr465, while one of the urea N-H groups acts as a hydrogen bond donor to Asp333. nih.gov
The flanking benzyl (B1604629) groups, such as the 2-methoxybenzyl groups in the titular compound, occupy hydrophobic regions of the active site, further enhancing binding affinity. Structure-activity relationship (SAR) studies on numerous urea-based inhibitors demonstrate that modifications to these lipophilic moieties significantly impact potency and pharmacokinetic properties. mdpi.com For instance, replacing an adamantyl group with an aryl group has been a strategy to improve metabolic stability and potency. nih.govnih.gov
| Compound | Target Enzyme | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea | Human sEH | Data not specified, but potent | nih.gov |
| Sulfonyl urea derivative (4f) | Human sEH | 2.94 | mdpi.com |
| Sulfonyl urea derivative (4l) | Human sEH | 1.69 | mdpi.com |
| 1-Adamantyl-3-(1-propionylpiperidin-4-yl)urea (2) | Human sEH | Data not specified, but used as analogue | nih.gov |
In Vitro Inhibition of Glycosidases (e.g., α-Amylase, α-Glucosidase) by Urea Derivatives
Inhibitors of α-glucosidase and α-amylase are effective in managing postprandial hyperglycemia, a key concern in type 2 diabetes. nih.govfrontiersin.org These enzymes are responsible for breaking down complex carbohydrates into absorbable monosaccharides. frontiersin.orgnih.gov Various synthetic urea derivatives have been investigated as potential inhibitors of these glycosidases.
Studies on classes like benzimidazole-urea derivatives have shown potent in vitro inhibitory activity against both α-amylase and α-glucosidase, with some compounds exhibiting IC₅₀ values comparable or superior to the standard drug, acarbose. nih.govresearchgate.net For example, certain benzimidazole ureas with methoxy (B1213986) phenyl groups displayed significant inhibitory action. nih.gov The mechanism of inhibition is believed to involve the urea derivative binding to the active site of the enzyme, thereby blocking access for the carbohydrate substrate. researchgate.net Kinetic analysis of related compounds has often shown a competitive type of inhibition. plos.org
| Compound | α-Amylase IC₅₀ (µM) | α-Glucosidase IC₅₀ (µM) | Reference |
|---|---|---|---|
| Acarbose (Standard) | 14.21 ± 0.06 | 15.41 ± 0.32 | nih.govresearchgate.net |
| Compound 3c (methoxy phenyl group) | 18.65 ± 0.23 | 17.47 ± 0.03 | nih.govresearchgate.net |
| Compound 3e | 20.7 ± 0.06 | 21.97 ± 0.19 | nih.govresearchgate.net |
| Compound 3g | 22.33 ± 0.12 | 23.01 ± 0.12 | nih.govresearchgate.net |
Investigation of Specific Biological Pathway Modulation
The structural motif of diaryl ureas is central to several targeted cancer therapies, and related structures show potential for modulating pathways involved in cell survival and host defense.
In Vitro Studies on Cellular Proliferation and Apoptosis Induction Mechanisms
The N-aryl-N'-arylmethylurea scaffold is a cornerstone in the design of anticancer agents, exemplified by multi-kinase inhibitors like sorafenib. nih.gov In vitro studies on various human cancer cell lines have demonstrated that compounds with this core structure can exhibit potent antiproliferative activity. mdpi.comsemanticscholar.orgnih.gov
Research on N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives showed excellent activity against lung (A549) and colon (HCT116) cancer cell lines, with some compounds achieving IC₅₀ values below 5 µM. mdpi.comsemanticscholar.org The mechanism often involves the inhibition of signaling pathways crucial for cancer cell proliferation and survival. Furthermore, studies on biphenyl urea analogues in triple-negative breast cancer cell lines revealed that their cytotoxic effects were linked to the modulation of p53-related pathways and mitochondrial function, leading to a disruption in ATP synthesis. nih.gov
Related compounds, such as substituted thiourea (B124793) derivatives and imidazolidinyl urea, have been shown to induce apoptosis in a dose-dependent manner. nih.govnih.gov At lower concentrations, these compounds can trigger programmed cell death, characterized by caspase activation and DNA fragmentation, while higher concentrations lead to necrosis. nih.gov For instance, certain thioureas induced late-stage apoptosis in over 95% of colon cancer cells (SW480, SW620) in vitro. nih.gov While not specific to 1,3-Bis(2-methoxybenzyl)urea, these findings highlight the potential of the urea scaffold to modulate fundamental cellular processes of proliferation and apoptosis.
Mechanisms of Antibacterial and Antiviral Activity in In Vitro Models
The urea backbone is present in a variety of compounds screened for antimicrobial properties. In vitro studies have evaluated urea derivatives against a range of bacterial and viral pathogens.
Antibacterial Activity: A series of novel urea derivatives were screened in vitro against bacterial strains including Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus. nih.gov While activity levels varied, some N,N-disubstituted compounds demonstrated good growth inhibition against A. baumannii. nih.gov Similarly, other research has confirmed that various urea and thiourea derivatives show significant antibacterial activity against both gram-positive and gram-negative bacteria. researchgate.net The precise mechanism is not always fully elucidated but is thought to involve disruption of bacterial cellular processes.
| Compound | S. aureus MIC | E. coli MIC | Reference |
|---|---|---|---|
| Compound 9h | >256 | 4 | mdpi.com |
| Compound 9d | >256 | 8 | mdpi.com |
| Compound 9m | 0.5 | 1 | mdpi.com |
| Aminoguanidine Hydrazone 10d | 1 | 16 | mdpi.com |
Transmembrane Transport Mechanisms and Ion Channel Modulation (In Vitro)
Currently, there is a lack of specific in vitro research detailing the effects of this compound or closely related N,N'-diaryl ureas on transmembrane transport or ion channel modulation. Research in this area typically focuses on two distinct categories:
Urea Transporters (UTs): These are specialized channel-like proteins that facilitate the rapid and selective transport of urea itself across cell membranes. The study of these transporters is crucial for understanding processes like the kidney's urine concentrating mechanism. However, this research focuses on the transport of urea, not the action of urea-containing compounds as modulators.
Ion Channel Modulation: This field investigates how various molecules can alter the function of ion channels, which are fundamental to cellular excitability and signaling.
While the urea scaffold is a versatile pharmacophore, its specific role in modulating ion channels or acting on transmembrane transporters (other than being a substrate for UTs) is not well-defined in the existing scientific literature. Future in vitro studies, such as patch-clamp electrophysiology on various cell types, would be required to determine if this compound has any direct or indirect effects on specific ion channels or transport proteins.
Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding (focused on in vitro activity profiles)
Detailed structure-activity relationship (SAR) studies focusing specifically on this compound and its analogs are not extensively available in publicly accessible scientific literature. SAR studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. Such studies typically involve the synthesis of a series of related compounds (analogs) where specific parts of the molecule are systematically modified. These analogs are then tested in in vitro assays to determine how these structural changes affect their biological potency and efficacy.
For this compound, a comprehensive SAR study would involve modifying key structural features, including:
The Methoxy Group (-OCH3): Investigating the impact of the position (ortho-, meta-, para-) and the nature of the substituent on the benzyl rings. For instance, replacing the methoxy group with other electron-donating or electron-withdrawing groups would provide insights into the electronic requirements for activity.
The Benzyl Rings: Altering the aromatic rings themselves, for example, by introducing additional substituents or replacing them with other heterocyclic or aliphatic systems, would help to understand the role of these moieties in target binding.
The Urea Linker (-NH-CO-NH-): Modifications to the central urea group, such as N-alkylation or replacement with a thiourea or guanidinium group, would clarify the importance of the hydrogen bonding and conformational properties of this linker.
Without experimental data from such systematic studies, it is not possible to construct a data table detailing the in vitro activity profiles of this compound analogs.
General principles from SAR studies of other symmetrically substituted diaryl ureas can offer some hypothetical insights. For instance, in various series of biologically active ureas, the nature and position of substituents on the aromatic rings have been shown to significantly influence activity. Studies on other bis-aryl ureas have indicated that lipophilic and electron-withdrawing groups can enhance certain biological activities. nih.gov Similarly, the substitution pattern on the phenyl rings of N,N'-diphenylureas has been found to be a key determinant of their activity, with ortho-substituents sometimes leading to decreased activity due to steric hindrance. itmedicalteam.pl However, it is important to emphasize that these are general observations from different classes of urea-containing compounds and may not be directly applicable to this compound without specific experimental validation.
A definitive understanding of the structure-activity relationships for this compound would necessitate dedicated synthesis and in vitro biological evaluation of a focused library of its derivatives.
Future Research Trajectories and Interdisciplinary Prospects
Innovation in Green and Sustainable Synthetic Routes for N,N'-Bis(methoxybenzyl)ureas
The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. Traditional syntheses of urea (B33335) derivatives often involve hazardous reagents like phosgene (B1210022) or isocyanates. nih.govarabjchem.org Future research will likely focus on creating greener and more sustainable routes to N,N'-bis(methoxybenzyl)ureas.
Key areas of innovation include:
Catalyst-Free and Solvent-Free Conditions: Exploring reactions that proceed efficiently without the need for catalysts and in the absence of volatile organic solvents aligns with the principles of green chemistry. One promising approach is the synthesis of unsymmetrical N,N'-diphenyl ureas in an aqueous medium without the need for a base or catalyst. arabjchem.org
Use of Bio-Alternative Solvents: The replacement of toxic solvents, such as DMF, with bio-derived alternatives like Cyrene® represents a significant step towards sustainability. rsc.org Research into the applicability of such solvents for the synthesis of N,N'-bis(methoxybenzyl)ureas could yield more environmentally friendly protocols. rsc.org
Direct Carbonylation Reactions: Palladium-catalyzed oxidative carbonylation of amines offers a more direct route to ureas, avoiding the use of phosgene. acs.org Further development of such catalytic systems could lead to highly efficient and sustainable syntheses of N,N'-bis(methoxybenzyl)ureas. acs.org
One-Pot Syntheses: Designing multi-step reactions to occur in a single reaction vessel, known as one-pot synthesis, can significantly reduce waste and improve efficiency. arabjchem.org Applying this concept to the synthesis of N,N'-bis(methoxybenzyl)ureas from readily available starting materials is a key area for future investigation.
| Synthesis Strategy | Key Features | Potential Advantages |
| Aqueous Medium Synthesis | Catalyst-free, base-free, uses water as solvent. arabjchem.org | Environmentally benign, inexpensive, easy product isolation. arabjchem.org |
| Bio-Alternative Solvents | Utilizes solvents derived from renewable resources (e.g., Cyrene®). rsc.org | Reduced toxicity, increased molar efficiency, simplified work-up. rsc.org |
| Oxidative Carbonylation | Direct reaction of amines with carbon monoxide and an oxidant. acs.org | Avoids hazardous reagents like phosgene, high catalytic efficiency. acs.org |
| Microwave-Assisted Synthesis | Employs microwave irradiation to accelerate reactions. | Short reaction times, improved yields, potential for solvent-free conditions. |
Design and Development of Advanced Supramolecular Materials with Tailored Properties
The self-assembly properties of bis-urea compounds, driven by strong and directional hydrogen bonds, make them excellent candidates for the construction of advanced supramolecular materials. nih.govacademie-sciences.fr The specific structure of 1,3-Bis(2-methoxybenzyl)urea, with its potential for both hydrogen bonding and π-π stacking interactions, offers a rich landscape for the design of novel materials.
Future research in this area will likely focus on:
Supramolecular Polymers and Gels: Bis-urea moieties are effective building blocks for creating supramolecular polymers and organogels. academie-sciences.frtue.nl The straightforward synthesis of bis-urea synthons allows for systematic investigation into the relationship between molecular structure and the resulting material properties. academie-sciences.fr By modifying the methoxybenzyl groups or the linker between the urea functionalities, it is possible to tune the viscoelastic properties of the resulting gels. academie-sciences.fr
Stimuli-Responsive Materials: The competing supramolecular structures that can form from bis-urea compounds can lead to stimuli-responsive materials. academie-sciences.fr These materials can change their properties in response to external stimuli such as temperature, pH, or light, making them suitable for applications in sensors, drug delivery, and soft robotics.
Hydrogels for Biomedical Applications: Water-soluble supramolecular polymers based on bis-urea building blocks have shown great potential for developing dynamic biomaterials. researchgate.net These hydrogels can mimic the extracellular matrix and are being investigated for applications in tissue engineering and drug delivery. tue.nl Research into the biocompatibility and biodegradability of materials derived from this compound will be crucial for their translation into biomedical applications.
Porous Crystalline Materials: Bis-urea macrocycles can self-assemble into highly ordered, porous crystalline structures with well-defined channels. acs.org These materials have potential applications in gas storage, separation, and catalysis. The design of macrocycles incorporating the this compound motif could lead to new porous materials with tailored pore sizes and chemical functionalities. acs.org
Integration of Computational Approaches for Rational Design and Predictive Modeling
Computational modeling has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds and materials. For this compound and its derivatives, computational approaches can provide valuable insights and guide experimental efforts.
Future directions in this area include:
Predictive Modeling of Material Properties: Techniques like Group Interaction Modelling (GIM) can predict the mechanical and physical properties of polymers from their chemical structure. epj-conferences.org Applying such models to supramolecular polymers based on N,N'-bis(methoxybenzyl)ureas could allow for the in-silico design of materials with desired properties, such as specific mechanical strength or thermal stability. epj-conferences.org
Molecular Dynamics (MD) Simulations: MD simulations can provide detailed insights into the self-assembly processes of bis-urea compounds in solution. acs.org These simulations can help to understand the nature of the intermolecular interactions that drive the formation of supramolecular structures and predict how changes in the molecular structure will affect the final assembly. acs.org
Quantum Mechanical Calculations: Quantum mechanical methods can be used to accurately calculate the geometric and electronic properties of this compound. This information is crucial for understanding its reactivity and its interactions with other molecules.
Modeling of Urea Decomposition: The thermal decomposition of urea and its derivatives is a complex process involving multiple reaction pathways. dtu.dksae.org Kinetic models can be developed and validated against experimental data to predict the formation of byproducts under different conditions. dtu.dk This is particularly relevant for applications where the material may be exposed to high temperatures.
| Computational Method | Application | Potential Outcome |
| Group Interaction Modelling (GIM) | Prediction of mechanical and physical properties of polymers. epj-conferences.org | Rational design of supramolecular polymers with tailored properties. epj-conferences.org |
| Molecular Dynamics (MD) Simulations | Studying self-assembly processes in solution. acs.org | Understanding the driving forces for supramolecular structure formation. acs.org |
| Quantum Mechanical Calculations | Determining molecular geometry and electronic structure. | Insight into reactivity and intermolecular interactions. |
| Kinetic Modeling | Simulating thermal decomposition pathways. dtu.dk | Predicting byproduct formation and material stability at high temperatures. dtu.dk |
Exploration of this compound in Novel Catalytic Paradigms
The urea moiety can act as a hydrogen-bond donor, making urea derivatives attractive candidates for use as organocatalysts. rsc.orgresearchgate.net These catalysts can accelerate various organic reactions through non-covalent interactions, offering a more sustainable alternative to traditional metal-based catalysts. rsc.org
Future research in this area could explore:
Asymmetric Organocatalysis: Chiral urea and thiourea (B124793) derivatives have been successfully used as organocatalysts in a variety of asymmetric reactions. rsc.org The synthesis of chiral versions of this compound and their application in asymmetric catalysis could lead to new and efficient methods for the synthesis of enantiomerically pure compounds.
Bifunctional Catalysis: Incorporating additional functional groups into the this compound scaffold could lead to the development of bifunctional catalysts. These catalysts can activate both the electrophile and the nucleophile in a reaction, leading to enhanced reactivity and selectivity.
Catalyst Immobilization: The immobilization of urea-based catalysts on solid supports, such as polymers or silica (B1680970) gel, can facilitate catalyst recovery and reuse, further enhancing the sustainability of the catalytic process. rsc.org
Catalytic Conversion of Urea: While not a direct application of this compound as a catalyst, understanding the catalytic conversion of urea itself is an important area of research. kiche.or.kr Studies on the catalytic synthesis of biuret (B89757) from urea, for example, provide insights into the reactivity of the urea functional group that could be relevant to the design of new catalytic applications for its derivatives. kiche.or.kr
Deepening Mechanistic Understanding of In Vitro Biological Interactions for Functional Design
The urea scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. frontiersin.org The ability of the urea group to form strong hydrogen bonds with biological targets is a key feature of its biological activity. mdpi.com
Future research aimed at understanding the biological potential of this compound would involve:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure and evaluation of the in vitro activity of the resulting analogs can help to identify the key structural features required for a particular biological activity. This information is crucial for the rational design of more potent and selective compounds.
Target Identification and Validation: If initial screening reveals that this compound or its derivatives have interesting biological activity, the next step would be to identify the specific biological target(s) with which they interact. A variety of experimental techniques, including affinity chromatography and proteomics, can be used for this purpose.
Molecular Modeling of Drug-Target Interactions: Once a biological target has been identified, molecular modeling techniques such as docking and molecular dynamics simulations can be used to study the interactions between the compound and the target at the atomic level. This can provide valuable insights into the binding mode of the compound and guide the design of new analogs with improved affinity.
Exploration of New Therapeutic Areas: While many urea-based drugs are kinase inhibitors used in cancer therapy, the versatility of the urea scaffold suggests that it could be used to develop drugs for a wide range of other diseases. frontiersin.org Exploring the potential of this compound and its derivatives in areas such as neurodegenerative diseases, infectious diseases, and inflammatory disorders could lead to the discovery of novel therapeutic agents.
Q & A
What are the common synthetic routes for preparing 1,3-Bis(2-methoxybenzyl)urea, and what key reaction conditions influence yield?
Level: Basic
Answer:
Synthesis typically involves coupling 2-methoxybenzylamine with a suitable electrophilic urea precursor (e.g., carbonyl diimidazole or phosgene derivatives). Key steps include:
- Amine activation : Reacting 2-methoxybenzylamine with triphosgene in anhydrous dichloromethane to generate the intermediate isocyanate.
- Urea formation : Introducing a second equivalent of 2-methoxybenzylamine under controlled pH (neutral to slightly basic conditions).
- Optimization factors : Solvent polarity (e.g., THF vs. DCM), temperature (0–25°C), and stoichiometric ratios (1:1.2 amine-to-electrophile) significantly impact yield. Purification via silica gel chromatography or recrystallization from ethanol/water mixtures ensures >90% purity .
How can researchers optimize reaction conditions to minimize by-products in the synthesis of this compound?
Level: Advanced
Answer:
By-product formation (e.g., symmetrical ureas or carbamate intermediates) can be mitigated through:
- Stepwise addition : Slow addition of the electrophile to prevent local excess.
- In situ monitoring : Using FTIR or HPLC to track isocyanate intermediate formation and consumption.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require lower temperatures to suppress side reactions.
- Catalytic additives : DMAP (4-dimethylaminopyridine) accelerates urea formation while reducing reaction time .
Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features are indicative of its structure?
Level: Basic
Answer:
- NMR :
- ¹H NMR : Methoxy protons at δ 3.8–3.9 ppm; aromatic protons (benzyl groups) at δ 6.8–7.3 ppm.
- ¹³C NMR : Urea carbonyl at δ 158–160 ppm; methoxy carbons at δ 55–56 ppm.
- IR : Strong urea C=O stretch at ~1640 cm⁻¹.
- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 329.3 (calculated for C₁₈H₂₀N₂O₃).
X-ray crystallography confirms spatial arrangement, with intermolecular hydrogen bonding between urea NH and methoxy oxygen .
How can conflicting solubility data for this compound in different solvents be resolved methodologically?
Level: Advanced
Answer:
Discrepancies often arise from impurities or polymorphic forms. To resolve:
- Standardized protocols : Use USP-grade solvents and equilibrate samples at 25°C for 24 hours.
- Dynamic light scattering (DLS) : Detect aggregation in polar solvents (e.g., DMSO).
- Thermodynamic modeling : COSMO-RS simulations predict solubility trends based on Hansen solubility parameters. Compare with experimental data from saturated solutions analyzed via UV-Vis .
What are the primary safety considerations when handling this compound in laboratory settings?
Level: Basic
Answer:
- PPE : Nitrile gloves, safety goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- First aid : Skin contact requires immediate rinsing with water (15+ minutes); eye exposure necessitates saline irrigation.
- Storage : In airtight containers under nitrogen, away from moisture and oxidizers .
What strategies are employed to elucidate the structure-activity relationship (SAR) of this compound in pharmacological studies?
Level: Advanced
Answer:
- Substituent variation : Synthesize analogs with halogens or electron-withdrawing groups at the benzyl position to assess steric/electronic effects.
- In vitro assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence polarization or SPR.
- Computational docking : AutoDock Vina or Schrödinger Suite predicts binding modes to receptors like GPCRs. Correlate docking scores with IC₅₀ values .
How is the purity of this compound assessed post-synthesis, and what analytical thresholds are considered acceptable?
Level: Basic
Answer:
- HPLC : Purity ≥95% (C18 column, acetonitrile/water gradient, UV detection at 254 nm).
- Melting point : Sharp range (e.g., 145–147°C) indicates homogeneity.
- Elemental analysis : C, H, N values within ±0.3% of theoretical (C₁₈H₂₀N₂O₃: C 65.83%, H 6.14%, N 8.53%) .
What computational methods are utilized to predict the pharmacokinetic properties of this compound, and how do they align with experimental data?
Level: Advanced
Answer:
- ADME prediction : SwissADME estimates logP (~2.8), suggesting moderate lipophilicity.
- P-glycoprotein efflux : Molecular dynamics (MD) simulations assess membrane permeability.
- In vitro validation : Caco-2 cell assays measure apparent permeability (Papp). Discrepancies between predicted and experimental logD (e.g., 2.5 vs. 2.1) guide structural modifications for improved bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
